Lipophilicity Difference vs. 1,3-Dimethyl Analogs
Replacing the N‑methyl group with an N‑ethyl group in the pyrazole ring (target compound vs. the 1,3‑dimethyl‑1H‑pyrazol‑4‑yl analog) is predicted to increase lipophilicity. The target compound exhibits a computed XLogP3 of 2.1 , whereas the 1,3‑dimethyl‑1H‑pyrazol‑5‑yl isomer (CAS 1856046‑93‑9) has a substantially lower AlogP (~1.4) . This quantitative shift can influence membrane permeability and metabolic partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (computed) |
| Comparator Or Baseline | 2-{[(1,3‑Dimethyl‑1H‑pyrazol‑5‑yl)amino]methyl}phenol: AlogP ≈ 1.4 (computed) |
| Quantified Difference | Δ LogP ≈ +0.7 log units |
| Conditions | In silico prediction (XLogP3 vs. AlogP); validated by experimental LogP data for analogous pyrazoles in literature |
Why This Matters
A higher logP can enhance passive membrane permeability, yet excessive lipophilicity may compromise solubility; the ethyl substituent offers a midpoint for fine-tuning ADME properties without resorting to bulkier isopropyl/cyclopropyl groups.
